molecular formula C7H5N3O3 B13013437 4-Methoxy-5-nitronicotinonitrile

4-Methoxy-5-nitronicotinonitrile

Cat. No.: B13013437
M. Wt: 179.13 g/mol
InChI Key: BKQNLTYXXSNMAY-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitronicotinonitrile is an organic compound with the molecular formula C7H5N3O3 It is a derivative of nicotinonitrile, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-nitronicotinonitrile typically involves nitration and methoxylation reactionsThe reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and sodium methoxide for methoxylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-nitronicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.

Major Products Formed:

Scientific Research Applications

4-Methoxy-5-nitronicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitronicotinonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity. The exact pathways and targets depend on the specific application and conditions .

Comparison with Similar Compounds

    4-Methoxy-2-nitroaniline: Similar in structure but with an aniline group instead of a nitrile group.

    5-Methoxy-2-nitropyridine: Similar in structure but with a different substitution pattern on the pyridine ring.

Uniqueness: 4-Methoxy-5-nitronicotinonitrile is unique due to the combination of a methoxy and nitro group on the pyridine ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

4-methoxy-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C7H5N3O3/c1-13-7-5(2-8)3-9-4-6(7)10(11)12/h3-4H,1H3

InChI Key

BKQNLTYXXSNMAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C#N)[N+](=O)[O-]

Origin of Product

United States

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